![molecular formula C24H18FN3O B2389031 5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 902514-89-0](/img/structure/B2389031.png)
5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives involves several steps, including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The use of palladium catalysts, bis(pinacolato)diboron, and 2,5-difluorobenzyl bromide are some of the reagents and conditions used in the synthesis process .Molecular Structure Analysis
The molecular structure of 5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is characterized by a pyrazolo[4,3-c]quinoline core with a fluorobenzyl group at the 5-position, a methoxy group at the 8-position, and a phenyl group at the 3-position .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[4,3-c]quinoline derivatives are diverse and can include cross-coupling reactions with alkyl Grignard reagents, transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, and oxidative dehydrogenation to afford quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline include a molecular formula of C24H18FN3O and a molecular weight of 383.426. Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications
- Researchers have tested these compounds in polymer solar cells (PSCs) and dye-sensitized solar cells (DSSCs). Their architecture and design play a crucial role in achieving efficient energy conversion .
- A specific derivative of this compound was tested for its binding affinity to the benzodiazepine receptor (BZR). The 2-thienyl substituent at the 2-position showed promising results in inhibiting specific binding .
Photovoltaic Cells
Benzodiazepine Receptor Binding
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, pyrazolo[4,3-c]quinoline derivatives have been studied as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Future Directions
properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-18-11-12-22-19(13-18)24-20(23(26-27-24)16-7-3-2-4-8-16)15-28(22)14-17-9-5-6-10-21(17)25/h2-13,15H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPWUDIDZDREFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline |
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